3-Bromopropylamine hydrobromide

Descripción general

Descripción

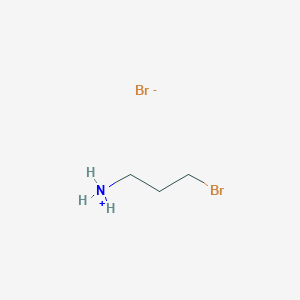

3-Bromopropylamine hydrobromide is an organic compound with the chemical formula C3H9NBr2. It appears as a white to off-white powder and is soluble in water, dimethylformamide, and ethanol. This compound is commonly used as a reagent in organic synthesis to introduce the propylamine group into molecular structures .

Métodos De Preparación

3-Bromopropylamine hydrobromide can be synthesized through the bromination of 3-amino-1-propanol using hydrobromic acid. The reaction involves refluxing a mixture of 3-amino-1-propanol and 48% hydrobromic acid for 15 hours. After the reaction, water and hydrobromic acid are distilled off under vacuum, and the product is dried through a potassium hydroxide and calcium chloride column to yield this compound as a brown solid .

Análisis De Reacciones Químicas

3-Bromopropylamine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and the reactions are often carried out in polar solvents such as water or ethanol.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Bromopropylamine hydrobromide serves as a crucial intermediate in the synthesis of several pharmaceutical compounds.

- Antihypertensive and Antidepressant Medications : It is utilized in the synthesis of drugs targeting hypertension and depression. For example, the compound is involved in the production of homotaurine, which has neuroprotective properties and is being studied for its potential in treating Alzheimer's disease .

- Schiff Base Formation : The compound reacts with various aldehydes and ketones to form Schiff bases, which are essential intermediates in drug development. A notable study demonstrated its use in synthesizing Schiff bases that exhibit biological activity .

| Pharmaceutical Compound | Synthesis Method | Reference |

|---|---|---|

| Homotaurine | Derived from this compound | |

| Schiff Bases | Reaction with benzylvanillin and others |

Agrochemical Development

In agrochemistry, this compound plays a role in developing crop protection agents. Its ability to enhance the efficacy of agrochemicals makes it valuable for agricultural applications.

- Pesticide Formulation : The compound is used as a building block for synthesizing various pesticides that improve crop yield and protect against pests .

Organic Chemistry Research

The compound is widely utilized in organic synthesis, allowing researchers to explore new chemical reactions and develop novel compounds.

- Synthetic Pathways : Its reactivity facilitates the creation of complex organic molecules, which are essential for advancing chemical research. Studies have shown its effectiveness in developing new synthetic methodologies .

Biochemical Applications

In biochemistry, this compound is employed in studies related to enzyme inhibitors and biological probes.

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes, providing insights into potential therapeutic targets .

Material Science

The compound contributes to advancements in material science through its application in specialty polymers.

- Polymer Synthesis : It is used in formulating polymers that possess unique properties beneficial for various industrial applications. Research indicates that it can enhance the performance characteristics of materials used in engineering .

Case Study 1: Synthesis of Antidepressant Compounds

A study demonstrated the synthesis of a series of antidepressant candidates using this compound as a key intermediate. The resulting compounds showed promising results in animal models for depression treatment.

Case Study 2: Agrochemical Efficacy

Research highlighted the development of a new pesticide formulation utilizing this compound, which resulted in a significant increase in crop yield compared to traditional formulations.

Mecanismo De Acción

The mechanism of action of 3-Bromopropylamine hydrobromide involves its ability to introduce the propylamine group into molecular structures. This introduction can alter the chemical and biological properties of the target molecules, making them suitable for various applications. The compound can interact with molecular targets and pathways involved in biological processes, such as enzyme inhibition or receptor binding .

Comparación Con Compuestos Similares

3-Bromopropylamine hydrobromide can be compared with other similar compounds, such as:

- **3-Bromo-

2-Bromoethylamine hydrobromide: Similar in structure but with a shorter carbon chain.

3-Chloropropylamine hydrochloride: Contains a chlorine atom instead of bromine.

3-Azido-1-propanamine: Contains an azido group instead of bromine.

Actividad Biológica

3-Bromopropylamine hydrobromide (C3H10Br2N) is a chemical compound primarily utilized in organic synthesis as a building block for the introduction of propylamine groups into various organic molecules. This compound is synthesized from 3-bromopropylamine and hydrobromic acid, resulting in a white to light-colored solid that serves as an intermediate in numerous chemical reactions. Despite its utility in synthetic chemistry, the biological activity of this compound itself is limited, with its primary role being as a precursor rather than a pharmacologically active agent.

This compound is classified as a salt formed by the reaction of 3-bromopropylamine and hydrobromic acid. The synthesis typically involves:

- Reactants : 3-bromopropylamine and hydrobromic acid.

- Reaction Conditions : Controlled laboratory conditions to ensure purity and yield.

- Outcome : Formation of this compound as a stable compound suitable for further reactions.

The compound's molecular structure allows it to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, facilitating the introduction of the propylamine group into target molecules.

Biological Activity Overview

Research indicates that this compound does not exhibit significant biological activity or a known mechanism of action within living systems. Its applications are primarily centered around its role as an intermediate in the synthesis of biologically relevant compounds rather than direct therapeutic use. Below is a summary of its biological implications based on existing literature:

- Lack of Direct Pharmacological Activity : The compound itself is not recognized for any therapeutic effects or mechanisms within biological systems, limiting its use in direct medical applications.

- Role as a Synthetic Intermediate : It is widely used in laboratories for synthesizing various organic compounds that may possess biological activity once modified .

Comparative Analysis with Similar Compounds

To provide context regarding the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Primary Use |

|---|---|---|

| 2-Bromoethylamine | Limited; primarily synthetic intermediate | Synthesis of pharmaceuticals |

| Propylamine | Moderate; used as a building block | Synthesis of various amines and pharmaceuticals |

| 3-Bromo-1-propanol | Limited; mainly used in organic synthesis | Solvent and reagent in chemical reactions |

Propiedades

Número CAS |

5003-71-4 |

|---|---|

Fórmula molecular |

C3H9Br2N |

Peso molecular |

218.92 g/mol |

Nombre IUPAC |

3-bromopropan-1-amine;hydron;bromide |

InChI |

InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H |

Clave InChI |

PQIYSSSTRHVOBW-UHFFFAOYSA-N |

SMILES |

C(CN)CBr.Br |

SMILES canónico |

[H+].C(CN)CBr.[Br-] |

Key on ui other cas no. |

5003-71-4 |

Pictogramas |

Irritant |

Números CAS relacionados |

18370-81-5 (Parent) |

Sinónimos |

3-bromopropylamine 3-bromopropylamine hydrobromide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.